

# Tolyfluanid (CAS 731-27-1): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Tolyfluanid

Cat. No.: B052280

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## Abstract

**Tolyfluanid** (CAS No. 731-27-1) is a broad-spectrum sulfamide fungicide. This document provides an in-depth technical overview of **Tolyfluanid**, encompassing its physicochemical properties, analytical methodologies for its detection, and a detailed examination of its toxicological profile. Particular focus is placed on its mechanism of action as an endocrine disruptor, specifically its impact on insulin signaling and glucocorticoid receptor activation. This guide synthesizes scientific literature to present quantitative data in structured tables, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for the scientific community.

## Physicochemical Properties

**Tolyfluanid** is a colorless and odorless solid.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>13</sub> Cl <sub>2</sub> FN <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	[2]
Molecular Weight	347.26 g/mol	[3]
Melting Point	93-96 °C	[4]
Vapor Pressure	<1.3 mPa (20°C)	[4]
Solubility in Water	0.9 mg/L (20 °C)	[4]
LogP (Octanol-Water Partition Coefficient)	3.90	[5]
Hydrolysis Half-Life	12 days (pH 4), 29 hours (pH 7), <10 minutes (pH 9)	[6]

## Analytical Methodologies

The determination of **Tolyfluanid** residues in various matrices is crucial for regulatory and research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

### Gas Chromatography-Mass Spectrometry (GC-MS/MS)

A validated method for the simultaneous determination of five organochlorine pesticides, including **Tolyfluanid**, in agricultural products utilizes GC-MS/MS.[7]

Experimental Protocol: GC-MS/MS Analysis of **Tolyfluanid** in Agricultural Products[7]

- Sample Preparation (QuEChERS-based):
  - Maintain the food sample at -20°C until extraction to prevent degradation.
  - Homogenize the sample with acetonitrile.
  - Perform salting out using anhydrous magnesium sulfate and sodium chloride in the presence of citrate salts.

- Clean up the extract using Graphite Carbon and C18 Solid Phase Extraction (SPE) cartridges.
- GC-MS/MS Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 7890A Series GC (or equivalent)
  - Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS (or equivalent)
  - Ionization Mode: Electron Ionization (EI)
  - Analysis Mode: Multiple Reaction Monitoring (MRM)
  - Injector: Splitless mode with optimized temperature, splitless time, and overpressure. For liver fractions, an optimal combination of injector temperature, splitless time, and overpressure can be determined using a central composite design.<sup>[1]</sup>
  - Internal Standard: Endrin can be used for quantification in liver fractions.<sup>[1]</sup>

Method Validation Data:<sup>[7]</sup>

Matrix	Spiking Level (µg/g)	Recovery Rate (%)	RSDr (%)	RSDR (%)
Agricultural Products	0.01	86.7 - 96.1	< 15.2	< 19.9
(unspecified)	0.1	86.7 - 96.1	< 8.8	< 12.7

## High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of **Tolyfluanid**.<sup>[5][8]</sup>

Experimental Protocol: HPLC Analysis of **Tolyfluanid**<sup>[5][8]</sup>

- Instrumentation:
  - HPLC system with a UV or Mass Spectrometry (MS) detector.

- Column:
  - Newcrom R1 reverse-phase column (or equivalent).[8]
- Mobile Phase:
  - A mixture of acetonitrile (MeCN), water, and an acidifier.
  - For standard UV detection, phosphoric acid can be used.
  - For MS-compatible applications, replace phosphoric acid with formic acid.[5]
- Detection:
  - UV detection at a suitable wavelength or mass spectrometry.

## Toxicology

**Tolyfluanid** is classified as likely to be carcinogenic to humans by the US EPA and is recognized as an endocrine-disrupting chemical (EDC).[9][10] Its toxicity profile is summarized below.

Endpoint	Species	Route	Value	Reference
Acute Oral LD <sub>50</sub>	Rat	Oral	>1000 mg/kg	[4]
Acute Dermal LD <sub>50</sub>	Rat	Dermal	>5000 mg/kg	[4]
Acute Inhalation LC <sub>50</sub>	Rat	Inhalation	0.2-0.3 mg/L	[4]

## Metabolism

**Tolyfluanid** is rapidly and almost completely absorbed from the gastrointestinal tract and is extensively metabolized.[4][11]

- In Rats: Following oral administration, over 95% of the dose is absorbed.[12] The majority is excreted in the urine within 48 hours.[12] The main metabolite from the phenyl-labeled

**Tolyfluanid** is 4-(dimethylaminosulfonylamino)benzoic acid.[13] When labeled at the dichlorofluoromethyl group, the major urinary metabolite is thiazolidine-2-thione-4-carboxylic acid (TTCA).[11]

- In Goats: In lactating goats, the highest tissue concentrations are found in the kidney and liver. Only a small fraction (0.24%) of the administered dose is secreted in the milk.[12]

## Endocrine Disruption: Impact on Insulin Signaling

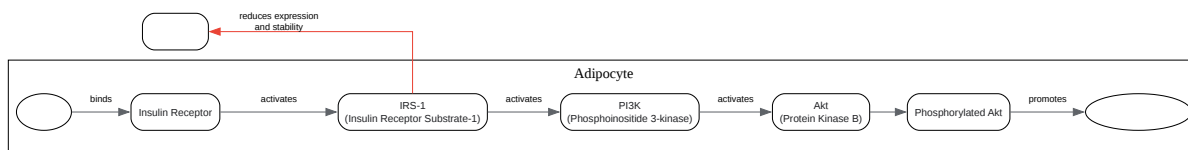
**Tolyfluanid** has been shown to impair insulin signaling in various cell types, suggesting a potential role in the development of insulin resistance.[6][14]

Experimental Protocol: Assessment of **Tolyfluanid**'s Effect on Insulin Signaling in Adipocytes[15]

- Cell Culture:
  - Use primary rodent (e.g., from C57BL/6 mice) or human adipocytes.
- Treatment:
  - Expose adipocytes to **Tolyfluanid** (e.g., 100 nM) for a specified period (e.g., 48 hours).
- Insulin Stimulation:
  - Acutely stimulate the cells with insulin at various concentrations (e.g., 1 nM, 10 nM).
- Analysis of Akt Phosphorylation:
  - Lyse the cells and perform Western blotting to determine the phosphorylation status of Akt, a key downstream effector of the insulin signaling pathway.
- Analysis of Insulin Receptor Substrate-1 (IRS-1):
  - Measure IRS-1 mRNA and protein levels using qPCR and Western blotting, respectively, to investigate the mechanism of insulin resistance.

Signaling Pathway: **Tolyfluanid**-Induced Insulin Resistance

The following diagram illustrates the proposed mechanism by which **Tolyfluanid** impairs insulin signaling in adipocytes.



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Caption: **Tolyfluanid** impairs insulin signaling by reducing IRS-1 levels.

## Glucocorticoid Receptor Activation

**Tolyfluanid** has been shown to activate the glucocorticoid receptor (GR), which may contribute to its metabolic disruption effects.<sup>[16]</sup>

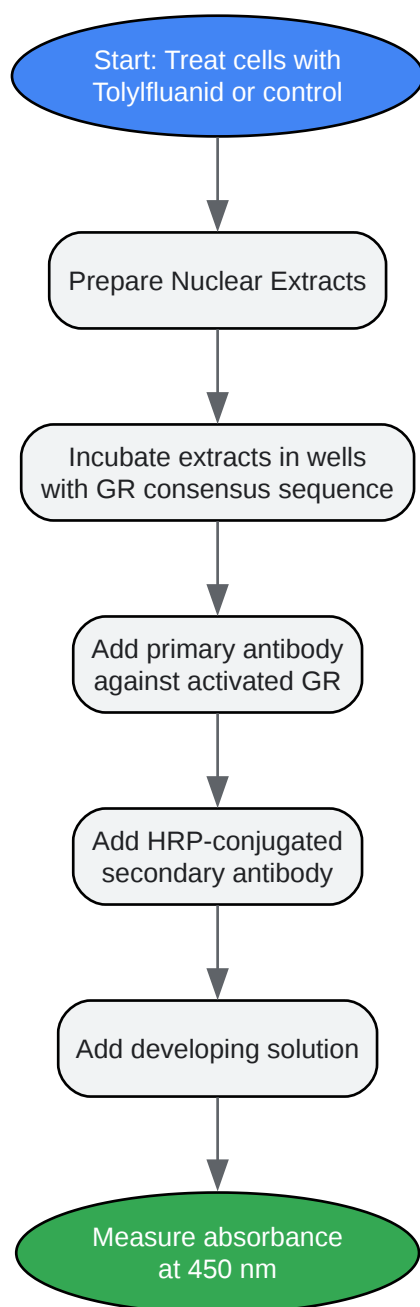
Experimental Protocol: Glucocorticoid Receptor Activation Assay<sup>[17][18]</sup>

- Cell Line:
  - Use a suitable cell line expressing the glucocorticoid receptor, such as U2OS or A549 cells.
- Assay Principle:
  - Utilize a transcription factor assay kit that detects the binding of activated GR to a specific DNA consensus sequence immobilized on a 96-well plate.
- Procedure:
  - Prepare nuclear extracts from cells treated with **Tolyfluanid** or a control compound (e.g., dexamethasone).

- Add the nuclear extracts to the wells of the assay plate and incubate to allow for GR binding.
- Detect the bound GR using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Measure the colorimetric signal at 450 nm.

#### Workflow: Glucocorticoid Receptor Activation Assay

The following diagram outlines the general workflow for a GR activation assay.



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Caption: Workflow for assessing glucocorticoid receptor activation.

## Environmental Fate

**Tolyfluanid**'s stability in the environment is pH-dependent, with faster degradation occurring at higher pH values.[4] In aerobic media, it degrades to N,N-dimethyl-N'-(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide.[4] The half-life of **Tolyfluanid** is generally

considered to be less than 14 days, while its degradation product, DMST, is more persistent with a half-life of 50-70 days.[4]

## Conclusion

This technical guide provides a consolidated overview of the scientific literature on **Tolyfluanid**. The presented data on its physicochemical properties, detailed analytical methods, and toxicological profile, particularly its role as an endocrine disruptor affecting insulin signaling and glucocorticoid receptor activation, offer a valuable resource for researchers, scientists, and professionals in drug development. The structured presentation of quantitative data and experimental protocols, along with visual diagrams of key pathways, facilitates a deeper understanding of this compound's characteristics and biological effects.

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